Cas no 1263412-65-2 (2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene)

2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a chloro substituent, an ethenyl group, and a trifluoromethoxy moiety on the benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro and ethenyl functionalities offer reactivity for further derivatization. This compound is characterized by its high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its versatility and well-defined chemical properties make it suitable for research and industrial use in advanced chemical transformations.
2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene structure
1263412-65-2 structure
Product Name:2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene
CAS No:1263412-65-2
MF:C9H6ClF3O
MW:222.591552257538
MDL:MFCD08461669
CID:5558800
PubChem ID:118268593
Update Time:2025-10-28

2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene
    • MDL: MFCD08461669
    • Inchi: 1S/C9H6ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2
    • InChI Key: HPZKQHYDAQJOKJ-UHFFFAOYSA-N
    • SMILES: C1(OC(F)(F)F)=CC=C(C=C)C=C1Cl

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Additional information on 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene

Introduction to 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene (CAS No. 1263412-65-2)

2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 1263412-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of aryl derivatives, characterized by its aromatic ring system modified with chloro, vinyl, and trifluoromethoxy substituents. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents.

The presence of a chloro group at the 2-position and a trifluoromethoxy group at the 1-position introduces distinct electronic and steric properties to the benzene core. These functional groups enhance the reactivity of the molecule, making it a versatile building block for further chemical modifications. The vinyl (ethenyl) group at the 4-position further contributes to its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely employed in drug discovery and molecular construction.

In recent years, 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene has been explored in several cutting-edge research areas. One notable application is in the development of novel agrochemicals, where its structural motifs have been incorporated into compounds exhibiting herbicidal and fungicidal properties. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating effect of the vinyl group create a balance that influences the molecule's interaction with biological targets.

Moreover, this compound has shown promise in the synthesis of advanced materials, particularly in organic electronics. The aromatic system combined with electron-deficient and electron-rich regions makes it an excellent candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Recent studies have demonstrated its incorporation into π-conjugated systems, which exhibit enhanced charge transport properties essential for next-generation electronic devices.

The pharmaceutical industry has also recognized the potential of 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene as a scaffold for drug development. Its structural framework has been utilized in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chlorine atom at the 2-position serves as a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed reactions, enabling the creation of diverse pharmacophores.

Recent advances in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed that slight modifications to its structure can significantly alter its binding affinity to biological targets. This insight has guided researchers in optimizing derivatives for improved efficacy and selectivity. The combination of experimental synthesis and computational analysis underscores the importance of 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene as a key intermediate in modern drug discovery.

In addition to its role in medicinal chemistry, this compound has found applications in polymer science. Its ability to undergo polymerization reactions under controlled conditions has led to the development of novel polymeric materials with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and automotive industries.

The environmental impact of using 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene has also been a focus of recent research. Studies have investigated its degradation pathways under various environmental conditions, ensuring that its use does not pose undue risks to ecosystems. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts, aligning with global sustainability goals.

The future prospects of 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene are promising, with ongoing research exploring new applications in nanotechnology and biomedicine. Its unique structural features make it an attractive candidate for designing smart materials capable of responding to external stimuli such as light or pH changes. In biomedicine, derivatives of this compound are being investigated for their potential as imaging agents or drug delivery systems.

In conclusion, 2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene (CAS No. 1263412-65-2) is a multifaceted compound with broad utility across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, material science applications, and environmental studies underscores its importance in modern chemistry. As research continues to uncover new possibilities, this molecule is poised to remain a cornerstone in both academic and industrial settings.

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